REACTION_CXSMILES
|
ClCC[CH2:4][CH2:5][C:6](Cl)=[O:7].[C:9]1(C)C=CC=CC=1.[Cl-:16].[Al+3].[Cl-].[Cl-].Cl.[N+]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)([O-])=O>>[Cl:16][CH2:4][CH2:5][C:6]([C:24]1[CH:29]=[CH:28][C:27]([CH3:9])=[CH:26][CH:25]=1)=[O:7] |f:2.3.4.5|
|
Name
|
|
Quantity
|
0.63 g
|
Type
|
reactant
|
Smiles
|
ClCCCCC(=O)Cl
|
Name
|
|
Quantity
|
0.885 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCC(=O)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |